molecular formula C18H17NO2 B3005292 5,8-Dimethoxy-2-(4-methylphenyl)quinoline CAS No. 860784-09-4

5,8-Dimethoxy-2-(4-methylphenyl)quinoline

Cat. No.: B3005292
CAS No.: 860784-09-4
M. Wt: 279.339
InChI Key: YWZSPMKLXGASTL-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2-(4-methylphenyl)quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C18H17NO2, is characterized by the presence of methoxy groups at positions 5 and 8, and a 4-methylphenyl group at position 2 on the quinoline ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-amino-5,8-dimethoxyquinoline with 4-methylbenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The product is typically isolated by filtration and purified using techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2-(4-methylphenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Dimethoxy-2-(4-methylphenyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2-(4-methylphenyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethoxy-2-(4-methylphenyl)quinoline is unique due to the presence of both methoxy groups and the 4-methylphenyl group, which confer specific chemical reactivity and biological activities. These structural features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5,8-dimethoxy-2-(4-methylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-4-6-13(7-5-12)15-9-8-14-16(20-2)10-11-17(21-3)18(14)19-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZSPMKLXGASTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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